1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at the 1-position and a thiophen-2-yl carboxamide at the 2-position. Its molecular formula is C₁₈H₁₇N₃OS (molecular weight: 323.41 g/mol), derived by replacing the 3-chlorophenyl group in its close analog () with a phenyl moiety. Its synthesis likely involves cyclization and amidation steps, analogous to methods described for related structures ().
Properties
IUPAC Name |
1-phenyl-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(19-16-9-5-13-23-16)21-12-11-20-10-4-8-15(20)17(21)14-6-2-1-3-7-14/h1-10,13,17H,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBXXJLIPWVUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrrolo[1,2-a]pyrazine derivative with a phenyl isocyanate and a thiophene derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. N-(3-Chlorophenyl)-1-(thiophen-2-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide ()
- Structure : Differs by a 3-chlorophenyl group instead of phenyl.
- Molecular Weight : 357.86 g/mol (vs. 323.41 g/mol for the target compound).
- Impact : The electron-withdrawing chlorine atom increases lipophilicity (ClogP ~3.2 vs. ~2.8 for phenyl) and may enhance binding affinity in hydrophobic pockets. Chlorine’s steric effects could also influence conformational flexibility .
b. 1-(4-Fluorophenyl)-N-(tert-butyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide ()
- Structure : Features a 4-fluorophenyl and tert-butyl carboxamide.
- Molecular Weight : 343.41 g/mol.
- The bulky tert-butyl group may reduce solubility but enhance proteolytic resistance .
Heterocyclic Core Modifications
a. Pyrazino[1,2-a]indole Derivatives ()
- Example: (S)-N-(Furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide.
- Synthesis : Uses furfurylamine for amidation, a method adaptable to the target compound’s synthesis .
b. Thiazolo[3,2-a]pyrimidinone Derivatives ()
- Example : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidin-3(2H)-one.
- Key Difference: Replaces pyrrolopyrazine with a thiazolopyrimidinone core.
- Spectroscopy : Thiophene protons resonate at δ 7.32–7.55 ppm (cf. δ 7.21–7.50 ppm in the target compound’s analogs) .
Carboxamide Substituent Variations
a. Piperazine-Linked Pyrazine Carboxamides ()
- Example: N-(2-Amino-5-(thiophen-2-yl)phenyl)-5-(piperazin-1-yl)pyrazine-2-carboxamide.
- Key Difference : Piperazine substituent enhances solubility (logP reduced by ~1.0) and introduces basicity for salt formation.
- Bioactivity : Demonstrated kinase inhibition in molecular docking studies, suggesting a template for the target compound’s optimization .
b. 2-Cyanoacrylamide Derivatives ()
Physicochemical and Spectroscopic Comparisons
Biological Activity
1-Phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The synthesis of 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. Common methods include nucleophilic aromatic substitution and cyclization reactions. The compound's structure includes a pyrrolo[1,2-a]pyrazine core that contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study reported the minimum inhibitory concentrations (MIC) of related pyrazole derivatives ranging from 0.22 to 0.25 µg/mL against these pathogens . The ability to inhibit biofilm formation further enhances their therapeutic potential .
Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer activities due to their ability to inhibit key signaling pathways involved in tumor growth. The compound's structure allows it to interact with targets such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in various cancer cell lines .
The biological activity of 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
Case Studies
Several studies have documented the biological efficacy of similar compounds:
- Antimicrobial Evaluation : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated a strong correlation between structural modifications and antimicrobial potency .
- Antitumor Activity : In vitro studies demonstrated that specific pyrazole derivatives effectively inhibited the growth of breast and lung cancer cell lines by targeting specific kinases involved in cancer progression .
Data Summary
| Compound Name | Biological Activity | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Derivative 7b | Antimicrobial | 0.22 | S. aureus |
| Derivative 10 | Anticancer | - | Breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
